3-(1,2-13C2)ethynylaniline
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Overview
Description
3-(1,2-13C2)ethynylaniline, also known as 3-(ethynyl-3)benzenamine-13C, is a compound with the molecular formula C8H7N. It is a labeled compound where the carbon atoms in the ethynyl group are isotopically enriched with carbon-13. This compound is used in various scientific research applications due to its unique properties.
Preparation Methods
The preparation of 3-(1,2-13C2)ethynylaniline typically involves the reduction of 3-ethynylnitrobenzene. One common synthetic route starts with m-nitrobenzaldehyde, which undergoes a series of reactions including condensation, decarboxylation, bromination, and reduction to yield the desired product . Industrial production methods often utilize similar steps but are optimized for higher yields and scalability.
Chemical Reactions Analysis
3-(1,2-13C2)ethynylaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions typically yield amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the ethynyl group is replaced by other functional groups.
Click Chemistry: The alkyne group in this compound makes it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like iron powder, and catalysts like copper for click chemistry. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(1,2-13C2)ethynylaniline is widely used in scientific research, including:
Chemistry: It is used as a reagent in the synthesis of various benzoxazine monomers and other complex organic molecules.
Biology: The compound is used in labeling studies to trace metabolic pathways and understand biological processes.
Mechanism of Action
The mechanism of action of 3-(1,2-13C2)ethynylaniline involves its ability to participate in various chemical reactions due to the presence of the alkyne group. This group allows the compound to undergo click chemistry reactions, forming stable triazole linkages with azide-containing molecules. These reactions are often used in bioconjugation and material science applications .
Comparison with Similar Compounds
Similar compounds to 3-(1,2-13C2)ethynylaniline include:
1-(3-Aminophenyl)acetylene-1,2-13C2: Another isotopically labeled compound with similar applications.
4-Ethynylaniline: A compound with a similar structure but different substitution pattern.
2-Ethynylaniline: Another structural isomer with different reactivity and applications.
This compound is unique due to its isotopic labeling, which makes it particularly useful in tracing studies and understanding reaction mechanisms at a molecular level.
Properties
CAS No. |
286013-01-2 |
---|---|
Molecular Formula |
C8H7N |
Molecular Weight |
119.13 g/mol |
IUPAC Name |
3-(1,2-13C2)ethynylaniline |
InChI |
InChI=1S/C8H7N/c1-2-7-4-3-5-8(9)6-7/h1,3-6H,9H2/i1+1,2+1 |
InChI Key |
NNKQLUVBPJEUOR-ZDOIIHCHSA-N |
Isomeric SMILES |
[13CH]#[13C]C1=CC(=CC=C1)N |
Canonical SMILES |
C#CC1=CC(=CC=C1)N |
Origin of Product |
United States |
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